P2X3 Receptor Antagonism: 3‑Fluoro Substitution Abolishes Activity Relative to the 5‑Chloro Analog
In a cell‑based assay using human 1321N1 astrocytoma cells expressing the P2X3 purinoceptor, the 3‑fluoro‑bearing derivative N‑[3,5‑bis(trifluoromethyl)phenyl]‑3‑fluoro‑2‑hydroxybenzamide displayed an IC₅₀ >10 000 nM, indicating negligible functional antagonism [1]. By contrast, the directly comparable 5‑chloro analogue IMD 0354 (N‑[3,5‑bis(trifluoromethyl)phenyl]‑5‑chloro‑2‑hydroxybenzamide) potently inhibits the related P2X1, P2X4 and P2X7 receptors with IC₅₀ values of 19 nM, 156 nM and 175 nM, respectively . This >500‑fold difference demonstrates that a 3‑fluoro substitution is not a silent replacement for halogen at other positions on the salicylanilide core, and that the 3‑fluoro congener is effectively inactive at P2X receptors.
| Evidence Dimension | P2X3 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >10 000 nM (N‑[3,5‑bis(trifluoromethyl)phenyl]‑3‑fluoro‑2‑hydroxybenzamide) |
| Comparator Or Baseline | IMD 0354 (5‑Cl analogue): P2X1 IC₅₀ 19 nM, P2X4 IC₅₀ 156 nM, P2X7 IC₅₀ 175 nM |
| Quantified Difference | >500‑fold lower potency for the 3‑fluoro derivative at related P2X subtypes |
| Conditions | Cell‑based assay; human 1321N1 astrocytoma cells; P2X3 receptor |
Why This Matters
A researcher pursuing P2X receptor modulation must avoid the 3‑fluoro congener because it is essentially inactive, whereas the 5‑chloro analogue provides nanomolar potency; this stark selectivity cliff informs both SAR studies and procurement decisions.
- [1] MolBIC Bioactivity Database. N‑[3,5‑bis(trifluoromethyl)phenyl]‑3‑fluoro‑2‑hydroxybenzamide – P2X3 IC₅₀. Available at: https://molbic.idrblab.net/data/bioactivity/details/IT0504772 (accessed 2026-04-25). View Source
